4,4'-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol
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Overview
Description
4,4’-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol is a synthetic organic compound characterized by the presence of a hexafluorocyclobutane ring and two phenol groups connected via ether linkages. This compound is notable for its high thermal stability and resistance to chemical degradation, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol typically involves the reaction of hexafluorocyclobutane derivatives with phenol under controlled conditions. One common method includes the use of a catalyst to facilitate the etherification process, where the hexafluorocyclobutane derivative reacts with phenol to form the desired bisphenol compound .
Industrial Production Methods
Industrial production of this compound often employs high-pressure and high-temperature conditions to ensure complete reaction and high yield. The process may involve multiple purification steps, including recrystallization and distillation, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro- and halogenated derivatives of the original compound.
Scientific Research Applications
4,4’-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins due to its thermal stability and chemical resistance.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Mechanism of Action
The mechanism of action of 4,4’-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The phenol groups can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with oxidative stress pathways, providing protective effects against oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]dibenzoic acid
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
Uniqueness
4,4’-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol is unique due to its combination of high thermal stability, chemical resistance, and the presence of both phenol and hexafluorocyclobutane groups. This makes it particularly valuable in applications requiring materials that can withstand extreme conditions .
Properties
IUPAC Name |
4-[1,2,2,3,3,4-hexafluoro-4-(4-hydroxyphenoxy)cyclobutyl]oxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6O4/c17-13(18)14(19,20)16(22,26-12-7-3-10(24)4-8-12)15(13,21)25-11-5-1-9(23)2-6-11/h1-8,23-24H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYIEGJJYBHJHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2(C(C(C2(F)F)(F)F)(OC3=CC=C(C=C3)O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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